![molecular formula C8H5F3O2 B2583035 2-(Difluoromethyl)-6-fluorobenzoic acid CAS No. 1783655-50-4](/img/structure/B2583035.png)
2-(Difluoromethyl)-6-fluorobenzoic acid
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Overview
Description
The compound “2-(Difluoromethyl)benzoic acid” belongs to the class of organic compounds known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .
Synthesis Analysis
Difluoromethylation processes have been advanced in recent years, particularly those based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis
While specific structural data for “2-(Difluoromethyl)-6-fluorobenzoic acid” was not found, the general structure of benzoic acids involves a benzene ring attached to a carboxyl group .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Scientific Research Applications
Late-stage Difluoromethylation
The compound plays a significant role in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Influence on Conformation
Variable fluorine substitution, such as that found in “2-(Difluoromethyl)-6-fluorobenzoic acid”, can influence conformation . This property can be exploited in the design of molecules with specific shapes or orientations.
Applications in Medicinal Chemistry
The unique chemical and physical properties of “2-(Difluoromethylation)-6-fluorobenzoic acid” make it valuable in medicinal chemistry . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Applications in Agrochemicals
The compound also holds potential applications in agrochemicals . The difluoromethyl group can enhance the effectiveness of certain pesticides or herbicides.
Applications in Materials Science
In the field of materials science, “2-(Difluoromethylation)-6-fluorobenzoic acid” can be used as a building block in the synthesis of various materials .
Biological Activities
Derivatives of “2-(Difluoromethylation)-6-fluorobenzoic acid” show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Enhancement of Lipophilicity and Metabolic Stability
The incorporation of the difluoromethylation group has been observed to enhance the lipophilicity and metabolic stability of the compounds . Both of these are critical considerations in the field of medication design .
Molecular Docking Simulations
The compound and its derivatives can be used in molecular docking simulations to examine the binding interactions . This can help in assessing the potential binding mechanisms and strengths of derivatives within the receptor’s binding site .
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYHQQGAAXXMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-6-fluorobenzoic acid |
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